molecular formula C12H19N3O B1471294 3-cyclopropyl-1-(piperidin-3-ylmethyl)-1H-pyrazol-5-ol CAS No. 2098019-16-8

3-cyclopropyl-1-(piperidin-3-ylmethyl)-1H-pyrazol-5-ol

Cat. No. B1471294
M. Wt: 221.3 g/mol
InChI Key: YNXINHXJDFOSPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyclopropyl-1-(piperidin-3-ylmethyl)-1H-pyrazol-5-ol, also known as CPPMP, is a recently discovered pyrazole derivative that has been studied for its potential applications in scientific research. CPPMP is a cyclopropyl-substituted piperidine-3-ylmethyl pyrazole, and is a member of the pyrazole family of heterocyclic compounds. Pyrazoles are a class of organic compounds that contain a five-membered ring of two nitrogen atoms and three carbon atoms, and CPPMP is an example of a pyrazole derivative containing a cyclopropyl substituent. CPPMP has a variety of potential applications in scientific research due to its unique chemical structure and properties.

Scientific Research Applications

Synthetic Applications and Chemical Properties

  • Ketone Derivatives of Propargylamines Synthesis : Ketone derivatives related to the compound , involving piperidinyl groups and pyrazole moieties, have been utilized as synthetic equivalents in the development of acetylenic 2-pyrazolines and pyrazoles. These processes underline the versatility of these compounds in synthesizing fluorescent products with potential applications in material science and biological imaging (I. Odin et al., 2022).

  • Heterocyclic Amino Acids Development : Studies have explored the synthesis of novel heterocyclic amino acids incorporating the pyrazole ring and piperidinyl groups for use as building blocks in drug discovery. This research highlights the compound's relevance in developing new pharmaceuticals (Gita Matulevičiūtė et al., 2021).

  • Biological Applications and Antimicrobial Activity : Bis(pyrazole-benzofuran) hybrids with piperazine linkers, resembling the core structure of the compound , have shown potent antibacterial and biofilm inhibition activities. These findings suggest potential applications in developing new antibacterial agents (Ahmed E. M. Mekky & S. Sanad, 2020).

properties

IUPAC Name

5-cyclopropyl-2-(piperidin-3-ylmethyl)-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c16-12-6-11(10-3-4-10)14-15(12)8-9-2-1-5-13-7-9/h6,9-10,13-14H,1-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNXINHXJDFOSPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CN2C(=O)C=C(N2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclopropyl-1-(piperidin-3-ylmethyl)-1H-pyrazol-5-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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